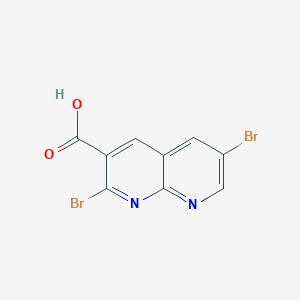

2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the dibromated compound can be obtained by treating 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide, and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . The conditions for these reactions vary but often involve controlled temperatures and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating the compound with bromine can yield dibromated derivatives .

Scientific Research Applications

2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, compounds with the 1,8-naphthyridine core have been shown to target bacterial enzymes, thereby inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

1,5-Naphthyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.

1,8-Naphthyridine-3-carbonitrile: These derivatives have been evaluated for their anti-mycobacterial activity.

Uniqueness

2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.

Biological Activity

2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C10H6Br2N2O2

- Molecular Weight : Approximately 331.95 g/mol

- Functional Groups : Contains bromine substituents at the 2 and 6 positions of the naphthyridine ring and a carboxylic acid group at the 3 position.

The presence of bromine enhances its reactivity and biological activity compared to other naphthyridine derivatives.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities and influence various biochemical pathways. It has been shown to interact with several biological targets, potentially acting as an inhibitor or modulator of specific enzymes.

Antimicrobial Activity

Studies have demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have been evaluated for their antibacterial effects against pathogens such as Escherichia coli. While specific data for this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar naphthyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms. For example, certain naphthyridine derivatives have been reported to exhibit selective inhibition against specific kinases involved in cancer progression .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions : Utilizing starting materials that undergo cyclization in the presence of suitable catalysts.

- Bromination Reactions : Specific bromination techniques can be employed to introduce bromine atoms at the desired positions on the naphthyridine ring.

These synthetic strategies are crucial for producing the compound in sufficient yields for biological evaluation .

Study on Antimicrobial Activity

In a study evaluating various naphthyridine derivatives for their antibacterial properties, it was found that certain compounds exhibited significant protective effects against E. coli infections in mice models. Although direct studies on this compound are still needed, these findings suggest a potential for similar activity based on structural similarities .

In Vivo Evaluation of Gastric Antisecretory Properties

Research involving related naphthyridine derivatives has shown potent gastric antisecretory effects in animal models. Compounds were tested for their ability to reduce acid secretion significantly more than traditional drugs like cimetidine. This highlights the potential therapeutic applications of naphthyridine derivatives in treating gastrointestinal disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,8-Naphthyridine-3-carboxylic acid | Lacks bromine substituents | Different reactivity and biological activity |

| 6-Chloro-1,8-naphthyridine-3-carboxylic acid | Contains chlorine instead of bromine | Variations in chemical properties and applications |

| 6-Fluoro-1,8-naphthyridine-3-carboxylic acid | Contains fluorine atom | Alters reactivity and biological interactions |

| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro | Features cyclopropyl group | Important intermediate for synthesizing antibiotics |

Properties

CAS No. |

2044704-54-1 |

|---|---|

Molecular Formula |

C9H4Br2N2O2 |

Molecular Weight |

331.95 g/mol |

IUPAC Name |

2,6-dibromo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H4Br2N2O2/c10-5-1-4-2-6(9(14)15)7(11)13-8(4)12-3-5/h1-3H,(H,14,15) |

InChI Key |

CYOBPJVOKBTPQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=NC2=NC=C1Br)Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.